L-THREONINE (1-13C)

Isotope Ratio Mass Spectrometry Metabolic Tracer Studies Quantitative Proteomics

This site-specific 13C-labeled L-threonine enables precise metabolic flux analysis at the threonine dehydrogenase node, impossible with uniform labels. With 99 atom% 13C isotopic purity and >98% assay, it delivers unambiguous M+1 shift detection in MS and simplifies NMR spectra. Ideal for cell culture, in vivo tracer studies, and protein NMR. Choose endotoxin-tested grade for sensitive models.

Molecular Formula
Molecular Weight 120.11
Cat. No. B1579997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-THREONINE (1-13C)
Molecular Weight120.11
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Threonine (1-13C): A High-Purity, Site-Specific Isotopic Tracer for Precision Metabolic and Proteomic Research


L-Threonine (1-13C) is a stable isotope-labeled analog of the essential amino acid L-threonine, distinguished by the substitution of the carboxyl carbon (C1) with the non-radioactive, heavy isotope carbon-13 . This specific labeling results in a nominal mass shift of +1 Da (M+1) relative to the unlabeled compound, enabling precise detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy without altering its native biological or chemical activity [1]. As a research-grade tracer, it is commercially available with a certified isotopic purity of 99 atom % 13C and an assay purity of ≥97%, ensuring reliable and reproducible data in demanding analytical workflows .

Why Generic Substitution of L-Threonine (1-13C) with Other Isotopologues or Unlabeled Analogs is Scientifically Unjustified


Substituting L-Threonine (1-13C) with a different isotopologue, such as a uniformly labeled (U-13C) version, or with unlabeled L-threonine, fundamentally alters or invalidates the experimental design and data interpretation. The site-specific 13C label at the carboxyl carbon (C1) is not a general-purpose tracer but a precise molecular probe designed to answer specific questions about metabolic flux at a defined reaction node [1]. For example, using L-[1-13C]threonine allows researchers to uniquely resolve the activity of the threonine dehydrogenase pathway, an analysis that is confounded by the complex isotopomer distribution generated by a [U-13C]threonine tracer [2]. Similarly, the use of unlabeled threonine in a tracer study offers zero detection sensitivity, while the defined M+1 mass shift of L-Threonine (1-13C) is essential for its quantitative detection and differentiation from the endogenous analyte pool in MS-based assays [1]. The choice of isotopic labeling pattern is therefore a critical, non-interchangeable parameter that directly dictates the resolution and accuracy of the resulting metabolic flux and protein turnover data.

Quantitative Evidence for Selecting L-Threonine (1-13C): A Comparative Analysis of Purity, Performance, and Analytical Utility


Isotopic Purity: L-Threonine (1-13C) vs. Unlabeled L-Threonine

The primary differentiator for any isotopically labeled tracer is its enrichment. L-Threonine (1-13C) is commercially supplied with a certified isotopic purity of 99 atom % 13C . This contrasts starkly with unlabeled L-threonine, which contains the 13C isotope only at its natural abundance of approximately 1.1 atom % . This ~90-fold enrichment at the C1 position is essential for generating a signal that can be reliably quantified above the natural background of biological samples in mass spectrometry and NMR applications .

Isotope Ratio Mass Spectrometry Metabolic Tracer Studies Quantitative Proteomics

Enantiomeric Purity: Quantified L-Allo-Threonine Contaminant in Commercial L-Threonine (1-13C)

A critical quality parameter for amino acid tracers used in vivo is stereochemical purity, as the presence of unnatural isomers can confound metabolic interpretations. A peer-reviewed analysis of commercially available L-[1-13C]threonine quantified its composition as 98.7% of the desired L-enantiomer, with a defined 1.3% contamination by L-allo-threonine, both enriched at 99 atom percentage excess (APE) [1]. Crucially, the study demonstrated that this L-allo-threonine contaminant did not accumulate in the plasma of pigs during a 10-hour infusion, indicating it does not interfere with the measurement of the primary L-threonine metabolic pool under these conditions [1].

Metabolic Flux Analysis GC-MS Stereochemical Purity

Experimental Precision: Intra-Assay Variability of L-[1-13C]Threonine Enrichment Measurements

The reproducibility of tracer enrichment measurements is a key performance indicator for any in vivo metabolic study. A study employing a constant infusion of L-[1-13C]threonine in pigs established the intra-assay precision for measuring plasma threonine enrichment over a 2-hour steady-state period. The within-animal coefficient of variation (CV) for plasma threonine enrichment was reported as 4% [1]. This demonstrates a high level of analytical stability and biological steady-state, which is essential for generating reliable flux data.

GC-MS Assay Reproducibility In Vivo Tracer Kinetics

Pathway-Specific Flux Resolution: L-[1-13C]Threonine vs. L-[U-13C]Threonine for Threonine Dehydrogenase Activity

The choice of isotopic labeling pattern directly impacts the ability to resolve flux through specific metabolic pathways. A study investigating the tissue localization of threonine oxidation utilized an infusion of L-[1-13C]threonine to successfully track flux through the threonine dehydrogenase (TDG) pathway, resulting in measurable 13C enrichment in glycine [1]. This experimental design relies on the fact that the C1 carbon of threonine is specifically lost as CO2 during conversion to aminoacetone, while the remaining carbons are retained in glycine, providing a clear, quantifiable tracer of this specific pathway. In contrast, a different study using a flooding dose of the uniformly labeled tracer L-[U-13C]threonine was designed for a broader objective—measuring the overall utilization of the entire threonine molecule for protein synthesis [2]. A U-13C tracer provides a more complex isotopomer distribution, making it challenging or impossible to isolate the contribution of a single pathway like TDG without extensive mathematical modeling.

Metabolic Flux Analysis Threonine Dehydrogenase Pathway Tissue-Specific Metabolism

Recommended Application Scenarios for L-Threonine (1-13C) in Research and Industrial R&D


In Vivo Quantification of Threonine Catabolism via the Threonine Dehydrogenase (TDG) Pathway

L-Threonine (1-13C) is the optimal tracer for studies requiring specific quantification of flux through the threonine dehydrogenase (TDG) pathway. As demonstrated in porcine studies, infusion of this tracer allows for the direct measurement of 13C enrichment in downstream metabolites like glycine, providing unambiguous evidence of pathway activity in specific tissues such as the liver and pancreas [1]. This high level of pathway-specificity is not achievable with uniformly labeled [U-13C]threonine tracers due to the complexity of their resulting isotopomer distributions [2].

Precision Metabolic Flux Analysis (MFA) in Cultured Cells

For 13C-Metabolic Flux Analysis (13C-MFA) in systems like mammalian cell culture, the use of site-specifically labeled tracers such as L-Threonine (1-13C) is a key strategy for improving the precision and accuracy of flux estimations [1]. Unlike uniformly labeled tracers that distribute label broadly across the metabolic network, a 1-13C tracer provides a focused, high-resolution constraint at the entry point of threonine catabolism. This reduces the degrees of freedom in the metabolic model, leading to tighter confidence intervals for calculated intracellular fluxes [1].

Stable Isotope-Resolved NMR Spectroscopy for Protein Structure and Dynamics

In protein NMR spectroscopy, site-specific labeling is often preferred to reduce spectral crowding and simplify resonance assignment. L-Threonine (1-13C) is a valuable precursor for the specific labeling of proteinogenic threonine residues at the carbonyl carbon [1]. This approach contrasts with the use of uniformly 13C-labeled amino acids, which can result in highly complex spectra for larger proteins due to extensive 13C-13C scalar couplings. The defined M+1 mass shift also aids in the unambiguous assignment of labeled residues in multidimensional NMR experiments [1].

Quality Control and Validation of Bioanalytical Assays Requiring Endotoxin Testing

For applications involving sensitive cell lines or in vivo studies where endotoxin contamination is a critical concern, procurement of an endotoxin-tested grade of L-Threonine (1-13C) is essential [1]. The availability of this product with a certified isotopic purity of 99 atom % 13C and a defined low endotoxin level ensures that the tracer itself does not introduce a confounding immunological variable, thereby maintaining the integrity of the biological model and meeting rigorous quality standards for pharmaceutical and preclinical research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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